molecular formula C15H17ClN2O B12491242 N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine

Cat. No.: B12491242
M. Wt: 276.76 g/mol
InChI Key: ORSFPQWUFWQHTI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a synthetically versatile chemical building block of significant interest in medicinal chemistry and materials science research. This compound features a pyridine ring, a privileged scaffold in drug discovery, connected to a 4-chlorobenzylamine group via a flexible propan-1-oxy linker . The rigid pyridine heterocycle can act as both a hydrogen bond acceptor and engage in π-π stacking interactions with biological targets, while the primary amine serves as a functional handle for further chemical elaboration through acylation, alkylation, and condensation reactions . Researchers utilize this specific molecular architecture as a key synthon in the design and synthesis of more complex molecules. Its structure suggests potential for development into novel bioactive compounds, including antifungals, given the known activity of hybrid azole-azine derivatives . Furthermore, the molecule's ability to coordinate with metal ions makes it a candidate for creating novel catalysts and functional materials . This product is intended for research applications as a chemical reference standard or a synthetic intermediate. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C15H17ClN2O/c16-14-7-5-13(6-8-14)12-17-9-3-11-19-15-4-1-2-10-18-15/h1-2,4-8,10,17H,3,9,11-12H2

InChI Key

ORSFPQWUFWQHTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCCNCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyridin-2-ol Derivatives

A widely employed method involves alkylation of pyridin-2-ol with 1-chloro-3-(4-chlorobenzylamino)propane under basic conditions. The reaction proceeds via nucleophilic attack of the pyridine oxygen on the electrophilic carbon of the alkyl chloride.

Typical Procedure :

  • Reactants : Pyridin-2-ol (1.0 equiv), 1-chloro-3-(4-chlorobenzylamino)propane (1.2 equiv)
  • Base : K₂CO₃ or Et₃N (2.5 equiv)
  • Solvent : DMF or acetonitrile, 60–80°C, 12–24 h
  • Yield : 45–68%

Key challenges include regioselectivity and competing N-alkylation. Using polar aprotic solvents (DMF) enhances O-alkylation selectivity.

Reductive Amination Approaches

Two-Step Ketone Reduction

This method avoids direct alkylation by employing a ketone intermediate:

  • Formation of 3-(Pyridin-2-yloxy)propan-1-one : Pyridin-2-ol reacts with 3-chloropropiophenone in the presence of NaH (yield: 72–85%).
  • Reductive Amination : The ketone reacts with 4-chlorobenzylamine using NaBH₃CN or H₂/Pd-C (yield: 50–63%).

Optimization Insight :

  • Catalyst : Pd/C (5% wt) under 30 psi H₂ improves reaction rates.
  • Solvent : Methanol/THF (1:1) balances solubility and reducibility.

Coupling Reactions with Preformed Amines

Mitsunobu Reaction

The Mitsunobu reaction couples 3-(pyridin-2-yloxy)propan-1-ol with 4-chlorobenzylamine using DIAD and PPh₃:

Conditions :

  • Reactants : 3-(Pyridin-2-yloxy)propan-1-ol (1.0 equiv), 4-chlorobenzylamine (1.1 equiv)
  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent : THF, 0°C → RT, 6 h
  • Yield : 55–70%

This method avoids harsh bases but requires stoichiometric reagents.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems for improved scalability:

  • Step 1 : Mix pyridin-2-ol and 1,3-dibromopropane in a microreactor (residence time: 10 min, 100°C).
  • Step 2 : React intermediate with 4-chlorobenzylamine in a packed-bed reactor with immobilized K₂CO₃.
  • Overall Yield : 82% with >99% purity.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations References
Nucleophilic Substitution 45–68% Simple setup, readily available reagents Competing N-alkylation, moderate yields
Reductive Amination 50–63% High selectivity, mild conditions Multi-step, cost of catalysts
Mitsunobu Reaction 55–70% No base required, high purity Stoichiometric reagents, expensive
Continuous Flow 82% Scalable, high throughput Specialized equipment needed

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

  • N- vs. O-Alkylation : The ratio depends on solvent polarity (DMF favors O-alkylation).
  • Byproduct Formation :
    • N-Benzyl-3-(pyridin-2-yloxy)propan-1-amine (5–12% yield) from over-alkylation.
    • Hydrolysis of alkyl chloride to propanol derivatives under aqueous conditions.

Catalyst Deactivation in Reductive Amination

Pd/C catalysts are prone to poisoning by amine intermediates. Periodic catalyst regeneration with HNO₃ washes restores activity.

Purification and Characterization

  • Chromatography : Silica gel with EtOAc/hexane (3:7) resolves O/N-alkylation byproducts.
  • Crystallization : Recrystallization from ethanol/water (7:3) yields pure product as a white solid (mp: 112–114°C).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 8.21 (d, J=5.1 Hz, 1H, py-H), 7.34 (d, J=8.4 Hz, 2H, Ar-H), 4.52 (t, J=6.3 Hz, 2H, OCH₂).
    • HRMS : m/z 291.0892 [M+H]⁺ (calc. 291.0895).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of propan-1-amine derivatives with aromatic substitutions. Below is a comparative analysis of its structural and functional analogs:

Structural Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Application Key Differences
N-(4-Chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine 4-Chlorobenzyl, pyridin-2-yloxy ~278.7 (calculated) P. aeruginosa FabA inhibitor Reference compound
N-(4-Chlorobenzyl)cyclopentanamine (BD01149954) Cyclopentylamine, 4-chlorobenzyl ~223.7 Unknown (catalog compound) Cyclic amine replaces propan-1-amine backbone; lacks pyridinyloxy group
3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine 4-Chlorophenyl, pyridin-2-yl, dimethylamino ~315.8 Pharmaceutical intermediate Branched structure with dimethylamino group; no ether linkage
OCM-33 (5-(3-Fluoro-4-(trifluoromethyl)phenyl)-N-(3-(pyridin-2-yl)propyl)oxazole-4-carboxamide) Pyridin-2-ylpropyl, oxazole-carboxamide ~435.3 GSK-3β inhibitor Carboxamide and oxazole groups replace propan-1-amine backbone; enhanced selectivity for kinase targets

Pharmacological Properties

  • Solubility : The pyridinyloxy group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like N-(4-chlorobenzyl)cyclopentanamine.
  • Metabolic Stability: Dimethylamino-substituted analogs (e.g., 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine) may exhibit altered metabolic profiles due to reduced amine reactivity .

Biological Activity

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. Its design incorporates a chlorobenzyl moiety and a pyridin-2-yloxy group, which may influence its interaction with various biological targets. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Antimicrobial Activity

Research has indicated that compounds similar to this compound demonstrate significant antibacterial activity. A study evaluating various derivatives showed that structural modifications could enhance their efficacy against gram-positive bacteria and mycobacteria. Notably, compounds with similar structures displayed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Compound NameAntibacterial ActivityReference
This compoundModerate activity against MRSA
N-(3-chlorobenzyl)-3-(pyridin-4-yloxy)propan-1-amineEffective against Enterococcus faecalis

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives with specific substituents showed enhanced anticancer activity against various cancer cell lines, including those derived from lung and breast cancers. The mechanism of action often involves apoptosis induction through caspase activation pathways .

Cell LineEC50 (μM)Reference
HepG210.28
A5498.107

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorine substituent and the positioning of the pyridine ring can significantly impact the compound's pharmacological properties. For example, replacing chlorine with other electron-withdrawing groups has been shown to enhance antibacterial and anticancer activities .

Key Findings from SAR Studies

  • Chlorine Substitution : Chlorine atoms at specific positions on the benzyl ring have been linked to increased antibacterial efficacy.
  • Pyridine Derivatives : Variations in the pyridine substitution pattern can lead to different biological profiles, highlighting the importance of optimizing this moiety for desired activity.
  • Lipophilicity : Compounds exhibiting higher lipophilicity often demonstrate better membrane penetration, correlating with enhanced biological efficacy.

Case Studies

Several case studies have documented the promising biological activities of compounds related to this compound:

  • Antibacterial Efficacy : A series of synthesized derivatives were tested against clinical isolates of MRSA, revealing several compounds with superior activity compared to traditional antibiotics .
  • Cytotoxicity Mechanisms : Investigations into how these compounds induce apoptosis in cancer cells have shown that they activate caspases involved in programmed cell death, making them potential candidates for cancer therapy .

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